
1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
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Cat. No.: B8089419 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1-([1,1'-Biphenyl]-2-yl)piperazine
Hydrochloride

Introduction
1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride is a heterocyclic aromatic compound

belonging to the arylpiperazine class. This class is of significant interest in medicinal chemistry

due to the piperazine ring's ability to serve as a versatile scaffold, offering a combination of

structural rigidity and favorable physicochemical properties that often translate to improved oral

bioavailability and target affinity in drug candidates.[1] The title compound, specifically, is a

crucial intermediate in the synthesis of novel psychoactive agents, most notably as a precursor

for potent and selective ligands targeting serotonin receptors.[2][3] Its structure, which marries

a lipophilic biphenyl moiety with a basic piperazine ring, provides a unique framework for

developing therapeutics aimed at treating central nervous system (CNS) disorders such as

depression and anxiety.[3][4]

This guide provides a comprehensive overview of the core chemical properties, synthesis,

spectral characteristics, and handling considerations for 1-([1,1'-Biphenyl]-2-yl)piperazine
hydrochloride, designed to support researchers and drug development professionals in its

effective application.
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The hydrochloride salt of 1-([1,1'-Biphenyl]-2-yl)piperazine is typically supplied as a white to off-

white solid. The inclusion of the hydrochloride salt significantly enhances the compound's

stability and its solubility in polar solvents, a critical attribute for its use in both synthetic

reactions and pharmacological formulations.[2] The biphenyl group imparts a high degree of

lipophilicity, which is essential for crossing the blood-brain barrier, a key requirement for CNS-

active drugs.[2]

Property Value Source(s)

Molecular Formula C₁₆H₁₉ClN₂ [2]

Molecular Weight 274.79 g/mol [2]

Appearance White to off-white solid [2]

Melting Point 205–209°C [2]

Solubility
Soluble in DMSO, Methanol,

Water
[2]

Calculated logP ~3.2 [2]

Storage Conditions 2–8°C, in an airtight container [2]

Synthesis and Purification
The most prevalent and efficient synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine involves a

palladium-catalyzed cross-coupling reaction, followed by salt formation. This approach offers

high yields and purity.

Dominant Synthetic Pathway: Suzuki-Miyaura Coupling
The core of the synthesis relies on the Suzuki-Miyaura coupling, a robust method for forming

carbon-carbon bonds. The process involves two primary steps:

C-C Bond Formation: 2-Bromophenylpiperazine is coupled with phenylboronic acid using a

palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). This step constructs the

biphenyl backbone attached to the piperazine ring.[2][4]
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Hydrochloride Salt Formation: The resulting free base is treated with hydrochloric acid in a

suitable solvent, such as methanol or ethanol, to precipitate the stable and more soluble

hydrochloride salt.[2]

Step 1: Suzuki-Miyaura Coupling

Step 2: Hydrochloride Formation

2-Bromophenylpiperazine

1-([1,1'-Biphenyl]-2-yl)piperazine (Free Base)

Pd(dppf)Cl₂, K₂CO₃

Toluene/Water, 100°C

Phenylboronic Acid

Pd(dppf)Cl₂, K₂CO₃

Toluene/Water, 100°C

1-([1,1'-Biphenyl]-2-yl)piperazine
(Free Base)

1-([1,1'-Biphenyl]-2-yl)piperazine
Hydrochloride (Final Product)

HCl in Methanol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-([1,1'-Biphenyl]-2-yl)piperazine HCl.

Detailed Experimental Protocol
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Causality: The following protocol is a representative procedure. The choice of a Boc-protected

piperazine derivative in the initial step is a common strategy to prevent side reactions and

ensure mono-substitution. The Boc group is then cleaved under acidic conditions before the

final salt formation.

Boc Deprotection (if starting with protected piperazine):

Dissolve tert-butyl 4-([1,1'-biphenyl]-2-yl)piperazine-1-carboxylate (1.0 eq) in

dichloromethane (DCM).

Cool the solution to 0°C using an ice bath. This is to control the exothermic nature of the

reaction.

Add trifluoroacetic acid (TFA, ~3-4 volumes relative to DCM) dropwise.

Stir the reaction mixture for 4 hours, allowing it to warm to room temperature. Monitor the

reaction progress using thin-layer chromatography (TLC).

Concentrate the solution under reduced pressure to remove excess TFA and DCM.

Neutralization and Extraction:

Dissolve the residue in water and neutralize carefully with a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) until the pH is > 8.

Extract the aqueous layer multiple times with DCM to isolate the free base.

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo to yield the free base as an oil or solid.

Hydrochloride Salt Formation:

Dissolve the purified free base in a minimal amount of methanol.

Introduce a solution of hydrochloric acid in an organic solvent (e.g., HCl in methanol or

diethyl ether) dropwise with stirring.
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A precipitate will form. Continue stirring for 30-60 minutes to ensure complete

precipitation.

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl

ether to remove any residual impurities, and dry under vacuum.[2]

Green Chemistry Approaches
To align with modern synthetic standards, microwave-assisted synthesis has been successfully

employed. This method can dramatically reduce reaction times for the coupling step from hours

to minutes and often results in higher yields (e.g., 92% microwave vs. 78% conventional).[2][3]

Spectral Analysis and Structural Elucidation
Structural confirmation is paramount for any synthetic intermediate. While a public, fully

assigned spectrum for this specific compound is not readily available, its spectral

characteristics can be reliably predicted based on its constituent functional groups and data

from closely related analogs.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the biphenyl and piperazine

protons.

Aromatic Protons (Biphenyl Moiety): A complex series of multiplets would appear in the

downfield region, approximately δ 7.0–7.6 ppm, integrating to 9 protons. The ortho, meta,

and para protons of the two phenyl rings will have slightly different chemical environments,

leading to overlapping signals.

Piperazine Protons: Two distinct sets of signals are expected for the piperazine ring protons.

The four protons adjacent to the biphenyl group (N-CH₂) are expected to be a multiplet

around δ 3.0–3.3 ppm.

The four protons adjacent to the secondary amine (NH-CH₂) would likely appear as a

multiplet slightly upfield, around δ 2.8–3.1 ppm. In the hydrochloride salt, protonation of

the nitrogens will cause a general downfield shift of all piperazine protons.[5]
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Amine/Ammonium Protons (N-H): A broad, exchangeable singlet corresponding to the two N-

H protons (one from the secondary amine and one from the protonated tertiary amine) would

be visible, potentially far downfield (>10 ppm), depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a map of the carbon skeleton.

Aromatic Carbons: At least six distinct signals for the aromatic carbons are expected in the δ

120–150 ppm range. The quaternary carbons (the C-N bond and the C-C bond of the

biphenyl linkage) will appear as weak signals at the lower field end of this range.

Piperazine Carbons: Two signals for the piperazine carbons are anticipated in the aliphatic

region, typically between δ 40–55 ppm. The carbon atoms attached to the nitrogen linked to

the biphenyl ring may be slightly downfield compared to the carbons adjacent to the

secondary amine.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
(Predicted)
The FT-IR spectrum is used to identify key functional groups.

N-H Stretching: A very broad and strong absorption band is expected between 2500–3000

cm⁻¹. This is characteristic of the N⁺-H stretch of an amine hydrochloride salt.

C-H Stretching (Aromatic): Weak to medium bands will appear just above 3000 cm⁻¹

(typically 3050–3150 cm⁻¹).

C-H Stretching (Aliphatic): Medium to strong bands will appear just below 3000 cm⁻¹

(typically 2850–2980 cm⁻¹), corresponding to the CH₂ groups of the piperazine ring.

C=C Stretching (Aromatic): Several sharp, medium-intensity peaks are expected in the

1450–1600 cm⁻¹ region.

C-N Stretching: A medium-intensity band in the fingerprint region, around 1100–1250 cm⁻¹,

is characteristic of the C-N bond.
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Mass Spectrometry (Predicted)
Mass spectrometry would be performed on the free base.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a

molecular ion peak corresponding to the free base (C₁₆H₁₈N₂) at m/z = 238.33.

Key Fragmentation: The primary fragmentation pathway for arylpiperazines involves the

cleavage of the piperazine ring. Expect to see significant fragment ions corresponding to the

loss of ethyleneimine fragments or cleavage at the C-N bond connecting the piperazine and

biphenyl moieties.[6]

Chemical Reactivity and Stability
Reactivity: The key reactive site is the secondary amine on the piperazine ring (N-4 position).

This nitrogen is nucleophilic and can be readily alkylated, acylated, or used in other coupling

reactions to build more complex molecules. This reactivity is the basis for its utility as a

synthetic intermediate.

Stability: The hydrochloride salt is stable under normal laboratory conditions. It should be

stored in a cool, dry place, away from strong oxidizing agents and strong bases.[2] The

compound is not reported to be light-sensitive, but storage in a sealed, opaque container is

good practice.

Applications in Drug Discovery
1-([1,1'-Biphenyl]-2-yl)piperazine hydrochloride serves as a critical building block for

compounds targeting the central nervous system. Its primary documented application is as a

key intermediate in the synthesis of dual-acting 5-HT₁A and 5-HT₇ receptor ligands.[2][3] These

receptors are implicated in the pathophysiology of depression, and dual-acting ligands are a

promising strategy for developing novel antidepressants with potentially faster onset of action

and improved efficacy.[3]
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Caption: Role as a versatile building block in medicinal chemistry.

Safety and Handling
As with all arylpiperazine derivatives, proper safety protocols must be followed. While a specific

safety data sheet (SDS) for this exact compound is not widely available, data from closely

related piperazine hydrochlorides provide essential guidance.

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.

Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat. Use in a well-ventilated fume hood to avoid

inhalation of dust.[9]

Handling: Avoid generating dust. Use non-sparking tools. Take precautionary measures

against static discharge. Wash hands thoroughly after handling.[9][10]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the

upper and lower eyelids. Seek immediate medical attention.

Skin: Remove contaminated clothing and wash skin with soap and plenty of water.
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Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[7]

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.

[7]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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